molecular formula C6H12N2O B12521873 9-Oxa-3,4-diazabicyclo[6.1.0]nonane CAS No. 807332-77-0

9-Oxa-3,4-diazabicyclo[6.1.0]nonane

Cat. No.: B12521873
CAS No.: 807332-77-0
M. Wt: 128.17 g/mol
InChI Key: VPAYZNBDYQPXFT-UHFFFAOYSA-N
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Description

9-Oxa-3,4-diazabicyclo[610]nonane is a bicyclic compound with a unique structure that includes an oxygen atom and two nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-3,4-diazabicyclo[6.1.0]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with a diazo compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-3,4-diazabicyclo[6.1.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

9-Oxa-3,4-diazabicyclo[6.1.0]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxa-3,4-diazabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[3.3.1]nonane: A similar bicyclic compound with an oxygen atom in its structure.

    9-Oxabicyclo[4.2.1]nona-2,4-diene: Another bicyclic compound with a different arrangement of atoms.

Uniqueness

9-Oxa-3,4-diazabicyclo[6.1.0]nonane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

807332-77-0

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

9-oxa-3,4-diazabicyclo[6.1.0]nonane

InChI

InChI=1S/C6H12N2O/c1-2-5-6(9-5)4-8-7-3-1/h5-8H,1-4H2

InChI Key

VPAYZNBDYQPXFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CNNC1

Origin of Product

United States

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